(S)-BAY-293

Enantioselectivity SOS1 inhibition KRAS signaling

Procure the active (R)-enantiomer BAY-293 for precise SOS1-KRAS inhibition (IC50=21nM). This chemical probe disrupts KRAS activation in vitro, essential for oncology signaling studies. Distinct from the inactive (S)-enantiomer (BAY-294), its validated potency and >20,000nM selectivity over SOS2 ensure reliable target engagement. Ideal for dissecting MAPK pathways and evaluating combination strategies. For research use only.

Molecular Formula C25H28N4O2S
Molecular Weight 448.6 g/mol
Cat. No. B605931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BAY-293
SynonymsBAY-293;  BAY 293;  BAY293; 
Molecular FormulaC25H28N4O2S
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
InChIInChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1
InChIKeyWEGLOYDTDILXDA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine (BAY-293) as a Selective SOS1 Inhibitor: A Procurement-Focused Baseline Overview


(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine, also known as BAY-293, is a chiral small molecule belonging to the quinazoline class of Son of Sevenless 1 (SOS1) inhibitors [1]. It functions as a potent chemical probe that disrupts the protein-protein interaction between KRAS and its guanine nucleotide exchange factor (GEF) SOS1, thereby blocking RAS activation and downstream MAPK pathway signaling . The compound is the active (R)-enantiomer and is supplied at a purity of ≥98% (HPLC) . Its primary utility lies in preclinical oncology research, particularly for interrogating KRAS-driven signaling pathways in vitro [2].

Why Generic Substitution of (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine is Not Advisable: Critical Differentiation from Analogs


The target compound (BAY-293) is not a generic SOS1 inhibitor; it is the specific (R)-enantiomer of a quinazoline-based probe with well-defined, quantifiable differentiation from its racemate, its (S)-enantiomer, and other SOS1 inhibitors . Simple substitution with another SOS1 inhibitor (e.g., BI-3406, MRTX0902) or a structurally related analog can lead to significantly different outcomes in target engagement, cellular potency, and selectivity, as detailed in the quantitative evidence below [1]. Furthermore, the compound's primary designation as an in vitro chemical probe—not an in vivo-optimized drug—demands precise experimental control [2]. Substitution with an analog that has superior oral bioavailability or brain penetration would invalidate comparative studies designed around BAY-293's specific pharmacological profile.

Quantitative Evidence Guide for (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine: A Comparative Analysis for Scientific Selection


Enantiomeric Specificity: (R)-BAY-293 is 111-Fold More Potent than (S)-BAY-293 in Disrupting KRAS-SOS1 Interaction

The target compound, BAY-293, is the active (R)-enantiomer and exhibits an IC50 of 21 nM for disrupting the KRAS-SOS1 interaction . In contrast, its (S)-enantiomer, BAY-294, shows drastically reduced potency, with an IC50 of 2.34 μM (2,340 nM) in the same assay . This establishes a 111-fold difference in potency. The racemate exhibits an intermediate IC50 of 50 nM .

Enantioselectivity SOS1 inhibition KRAS signaling

Comparative Biochemical Potency: BAY-293 (IC50 = 21 nM) vs. Quinazoline Analogs I-2, I-5, and I-10

In a head-to-head comparative study of quinazoline-based SOS1 inhibitors, BAY-293 exhibited an IC50 of 6.6 nM, while the analogs I-2, I-5, and I-10 showed IC50 values of 20 nM, 18 nM, and 8.5 nM, respectively . I-10 demonstrated cell activity equivalent to BAY-293 . This positions BAY-293 as a benchmark reference compound within this chemical series.

Structure-activity relationship SOS1 inhibitor potency Quinazoline scaffold

Comparative Cellular Potency: BAY-293 (IC50 = 410 nM) vs. MRTX0902 (IC50 = 29 nM) in Downregulating Active RAS

While BAY-293 is a potent biochemical inhibitor, its cellular activity is comparatively moderate. BAY-293 downregulates cellular active RAS with an IC50 of 410 nM in HeLa cells . In contrast, MRTX0902, an orally bioavailable SOS1 inhibitor, inhibits MKN1 cell proliferation with an IC50 of 29 nM . This highlights a key trade-off: BAY-293 offers validated target engagement in a well-characterized in vitro probe, whereas MRTX0902 provides superior cellular potency and oral bioavailability [1].

Cellular activity RAS inhibition MAPK pathway

Synergistic Antiproliferative Activity: BAY-293 Enhances Efficacy of Covalent KRAS G12C Inhibitors

BAY-293 exhibits synergistic antiproliferative effects when combined with the direct covalent KRAS G12C inhibitor ARS-853 in KRAS G12C-mutated cancer cell lines [1]. While quantitative synergy scores (e.g., combination index values) are not available in the primary literature, the observation of synergy is a key differentiator for studies aiming to overcome resistance mechanisms to KRAS G12C inhibitors . In contrast, the SOS1 PROTAC degrader 4 achieves single-agent antiproliferative effects (IC50 = 5 nM) and protein degradation (DC50 = 13 nM) [2], representing an alternative approach to disrupting KRAS signaling.

Combination therapy KRAS G12C Drug synergy

Comparative Target Selectivity: BAY-293 is Highly Selective for SOS1 over SOS2 (IC50 >20,000 nM)

BAY-293 demonstrates excellent selectivity for SOS1 over the closely related guanine nucleotide exchange factor SOS2, with an IC50 greater than 20,000 nM on SOS2 [1]. MRTX0902 exhibits similar selectivity, with Ki values >10,000 nM for SOS2 and EGFR . This high degree of selectivity is critical for attributing observed biological effects specifically to SOS1 inhibition. Off-target profiling of BAY-293 against 358 kinases at 1 µM showed >67% remaining activity , and a lead profiling screen identified several aminergic GPCRs as potential off-targets (e.g., HTR2A Ki = 133 nM) .

Target selectivity Off-target profiling SOS1 vs. SOS2

Optimal Research and Industrial Application Scenarios for (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine (BAY-293)


In Vitro Target Validation and Mechanistic Studies of SOS1-KRAS Signaling

BAY-293 is an optimal chemical probe for in vitro experiments designed to validate the role of SOS1-mediated KRAS activation in specific cellular contexts. Its well-defined biochemical potency (IC50 = 21 nM for KRAS-SOS1 PPI disruption) and selectivity profile (IC50 > 20,000 nM on SOS2) make it suitable for dissecting the SOS1-dependent components of MAPK pathway signaling [1]. Researchers should use the compound at concentrations informed by its cellular activity (e.g., 410 nM for RAS inhibition in HeLa cells) and should include the (S)-enantiomer (BAY-294) as a negative control to confirm on-target effects .

Investigating Synergistic Drug Combinations to Overcome KRAS G12C Inhibitor Resistance

Given its demonstrated synergy with the covalent KRAS G12C inhibitor ARS-853, BAY-293 is a valuable tool for preclinical studies exploring combination strategies to combat adaptive resistance . Experiments should be designed to quantify synergy using established methods (e.g., Chou-Talalay combination indices) and should include appropriate controls to differentiate between additive and synergistic effects [2].

Benchmarking Novel SOS1 Inhibitors in Structure-Activity Relationship (SAR) Studies

The availability of detailed structural data (PDB ID: 5OVI) and well-characterized in vitro pharmacology establishes BAY-293 as a gold-standard reference compound for evaluating new SOS1 inhibitors [1]. In SAR campaigns, BAY-293 should be included as a comparator to contextualize the potency and selectivity of novel analogs, as demonstrated in studies of quinazoline-based inhibitors (I-2, I-5, I-10) .

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